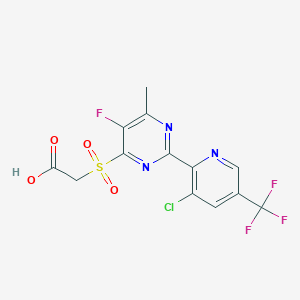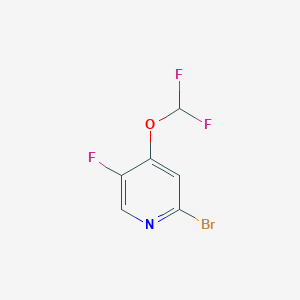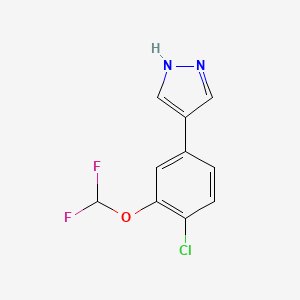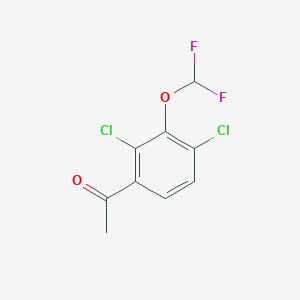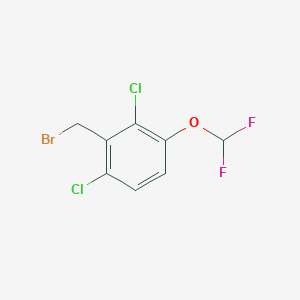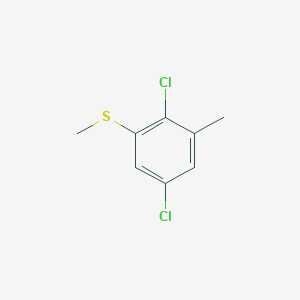
tert-Butyl 3-chloro-4-methoxybenzylcarbamate
Descripción general
Descripción
Tert-Butyl 3-chloro-4-methoxybenzylcarbamate is a chemical compound with the CAS Number: 1823229-28-2 . It has a molecular weight of 271.74 and its IUPAC name is tert-butyl (3-chloro-4-methoxybenzyl)carbamate . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 271.74 .Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activities
A series of compounds related to tert-Butyl 3-chloro-4-methoxybenzylcarbamate, such as 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds were found to have anti-inflammatory activities comparable to indomethacin and reduced ulcerogenic effects, making them potential candidates for clinical applications (Ikuta et al., 1987).
Aquatic Chlorination Study
In the context of environmental chemistry, the compound has been studied for its behavior under chlorination conditions. For example, the study of the UV-filter avobenzone, which contains a similar structure to this compound, revealed the formation of chlorinated compounds under disinfection conditions (Kalister et al., 2016).
Biological Screenings and DNA Interaction
Compounds structurally related to this compound have been explored for their biological activities. For instance, Schiff base compounds with similar structures showed notable activities in antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic areas, as well as interaction with Salmon sperm DNA, indicating their potential in various biochemical and medical fields (Sirajuddin et al., 2013).
Asymmetric Synthesis Applications
The compound has been used in the field of synthetic chemistry for the asymmetric synthesis of bioactive molecules. For example, it was utilized in the synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its utility in the development of pharmaceutical agents (Morokuma et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(3-chloro-4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSKEFUGVLYCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1410586.png)
![Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1410587.png)
